(2R)-4-amino-2-methoxybutanoic acid hydrochloride
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Overview
Description
(2R)-4-amino-2-methoxybutanoic acid hydrochloride is a chemical compound with the molecular formula C7H13NO4 · HCl and a molecular weight of 213.64. It is a white to off-white crystalline solid that is soluble in water and polar organic solvents. This compound is commonly used in the pharmaceutical field as a raw material for the synthesis of polypeptide compounds and amino acid derivatives .
Preparation Methods
The preparation of (2R)-4-amino-2-methoxybutanoic acid hydrochloride can be carried out by various methods. One common method involves reacting aspartic acid with methyl formate in the presence of hydrochloric acid to obtain the product . The reaction conditions need to be carefully controlled, and suitable solvents must be selected to ensure the desired yield and purity of the product.
Chemical Reactions Analysis
(2R)-4-amino-2-methoxybutanoic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into various amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(2R)-4-amino-2-methoxybutanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active peptides and proteins.
Medicine: This compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is employed in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-4-amino-2-methoxybutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymatic reactions, leading to the formation of biologically active compounds. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
(2R)-4-amino-2-methoxybutanoic acid hydrochloride can be compared with other similar compounds, such as:
(2R)-2-amino-4-methoxy-4-oxobutanoic acid: This compound has a similar structure but differs in its functional groups.
D-Aspartic acid-β-methyl ester: Another related compound used in similar applications.
H-D-Aspartic acid-β-methyl ester: This compound is also used in the synthesis of polypeptide compounds. The uniqueness of this compound lies in its specific chemical structure and reactivity, which make it suitable for a wide range of applications in various fields.
Properties
Molecular Formula |
C5H12ClNO3 |
---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
(2R)-4-amino-2-methoxybutanoic acid;hydrochloride |
InChI |
InChI=1S/C5H11NO3.ClH/c1-9-4(2-3-6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H/t4-;/m1./s1 |
InChI Key |
RRGUDOOBCPPHOY-PGMHMLKASA-N |
Isomeric SMILES |
CO[C@H](CCN)C(=O)O.Cl |
Canonical SMILES |
COC(CCN)C(=O)O.Cl |
Origin of Product |
United States |
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